(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

CAS No.: 169547-88-0

Cat. No.: VC2467135

Molecular Formula: C11H11ClN2O

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 169547-88-0 |

|---|---|

| Molecular Formula | C11H11ClN2O |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | [1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 |

| Standard InChI Key | BNYAEQZXTAYBMV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO |

| Canonical SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO |

Introduction

Chemical Identity and Properties

Basic Structural Information

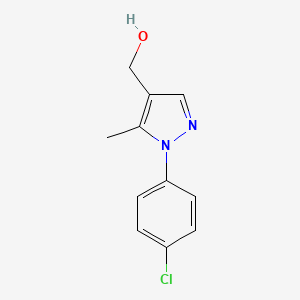

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol belongs to the class of pyrazole derivatives, which feature a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound has specific substitution patterns that distinguish it from other pyrazole derivatives. The 1-position is occupied by a 4-chlorophenyl group, the 5-position contains a methyl group, and the 4-position holds a hydroxymethyl (-CH₂OH) group .

The presence of the chlorophenyl group contributes to the compound's lipophilicity, while the hydroxymethyl group provides a site for hydrogen bonding interactions. These structural features are important determinants of the compound's physicochemical properties and potential biological activities.

Physical and Chemical Properties

The comprehensive physicochemical properties of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol are presented in Table 1. These properties influence its behavior in chemical reactions, its solubility profile, and its potential applications in various fields.

Table 1: Physicochemical Properties of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| Monoisotopic Mass | 222.055991 |

| Physical State | Solid |

| Water Hazard Class | WGK 3 (highly hazardous to water) |

| Flash Point | Not applicable |

Chemical Identifiers and Nomenclature

Multiple chemical identifiers are used to uniquely define (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol in scientific literature and databases. These identifiers are essential for unambiguous reference to the compound in research publications and chemical databases.

Table 2: Chemical Identifiers for (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 169547-88-0 |

| IUPAC Name | [1-(4-chlorophenyl)-5-methylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C11H11ClN2O/c1-8-9(7-15)6-13-14(8)11-4-2-10(12)3-5-11/h2-6,15H,7H2,1H3 |

| Standard InChIKey | BNYAEQZXTAYBMV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1C2=CC=C(C=C2)Cl)CO |

| PubChem Compound ID | 19606233 |

| MDL Number | MFCD12196102 |

These identifiers serve different purposes in the chemical community. The CAS Registry Number is widely used for regulatory purposes, while the InChI and SMILES notations provide machine-readable representations of the chemical structure for computational applications. The IUPAC name follows the standardized nomenclature rules established by the International Union of Pure and Applied Chemistry.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol typically involves multiple steps starting from readily available precursors. Based on synthetic methodologies for similar pyrazole derivatives, the compound can be prepared through several routes, with careful control of reaction conditions to ensure regioselectivity.

One common approach involves the synthesis of pyrazole carboxylates followed by reduction to the corresponding alcohols. This methodology allows for the preparation of both 3- and 5-substituted pyrazole derivatives, which can then be separated to obtain the desired isomer .

Detailed Synthetic Procedure

A representative synthetic procedure for pyrazole-methanol derivatives involves the following steps:

-

Formation of pyrazole carboxylates through cyclization reactions

-

Reduction of the carboxylate to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄)

-

Separation of regioisomers through column chromatography

-

Purification to obtain the target compound

The specific synthetic pathway for (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol would involve the reaction of an appropriate 4-chlorophenylhydrazine with a β-ketoester, followed by reduction of the resulting pyrazole carboxylate . The reaction sequence typically yields a mixture of regioisomers, necessitating chromatographic separation to isolate the desired 4-hydroxymethyl derivative.

Research has shown that the synthesis of substituted pyrazole-methanol derivatives often produces (1-substituted phenyl or methyl-1H-pyrazol-3-yl)methanol as the major product (61-74%) and (1-substituted phenyl or methyl-1H-pyrazol-5-yl)methanol as the minor product (12-20%), highlighting the challenge of regioselective synthesis .

Purification and Characterization

After synthesis, (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol requires purification and comprehensive characterization to confirm its structure and purity. Typical purification methods include:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable solvents

-

In some cases, preparative HPLC for high-purity requirements

Characterization typically involves spectroscopic techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Infrared (IR) spectroscopy to identify functional groups such as the hydroxyl group

-

Mass spectrometry for molecular weight confirmation

-

Elemental analysis for compositional verification

The characterization data provides essential information for confirming the identity and purity of the synthesized compound, which is crucial for its subsequent use in research applications.

Applications and Research Significance

Synthetic Intermediate

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol serves as a valuable synthetic intermediate in the preparation of more complex molecules. The hydroxymethyl group provides a reactive site for further functionalization through various chemical transformations, including:

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Conversion to halides or other leaving groups for substitution reactions

-

Esterification or etherification reactions

-

Formation of amines through reductive amination

These transformations allow for the preparation of a diverse array of pyrazole derivatives with tailored properties for specific applications. The compound's utility as a building block in chemical synthesis contributes to its significance in organic chemistry research.

Material Science Applications

Pyrazole derivatives, including compounds structurally related to (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol, have found applications in material science. These applications include:

-

Development of novel polymers with specific thermal and mechanical properties

-

Creation of functional materials with unique electronic or optical characteristics

-

Design of coordination polymers and metal-organic frameworks

The pyrazole ring can act as a coordination site for metals, while the hydroxymethyl group provides additional functionality for material design. These properties make (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol a compound of interest for researchers working on new materials with tailored properties.

Structural Comparison with Related Compounds

Structural Isomers

(1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol has several structural isomers with different substitution patterns on the pyrazole ring. Two notable isomers are the 3-hydroxymethyl and 5-hydroxymethyl derivatives, which differ in the position of the hydroxymethyl group on the pyrazole ring.

Table 3: Comparison of Structural Isomers

| Compound | Position of Hydroxymethyl Group | CAS Number | Molecular Weight |

|---|---|---|---|

| (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol | 4-position | 169547-88-0 | 222.67 g/mol |

| (1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-yl)methanol | 5-position | 169547-90-4 | 222.67 g/mol |

The position of the hydroxymethyl group significantly affects the compound's properties, including its reactivity, spatial arrangement, and potential biological activities. The 4-hydroxymethyl derivative (our target compound) has distinct chemical and biological properties compared to its isomers .

Bioisosteric Variants

Bioisosteric replacement is a strategy commonly employed in medicinal chemistry to modify the properties of bioactive compounds while maintaining similar biological activity. Several bioisosteric variants of (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol can be envisioned, including:

-

Replacement of the chlorine atom with other halogens (fluorine, bromine)

-

Substitution of the methyl group with other alkyl groups

-

Replacement of the hydroxymethyl group with other functional groups such as carboxamides or sulfonamides

These structural modifications can lead to compounds with altered physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which may influence their biological activities and pharmaceutical potential.

Current Research and Future Directions

Recent Research Findings

While specific research on (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol is limited in the available literature, ongoing studies on structurally similar pyrazole derivatives provide insights into potential research directions. Current research areas involving pyrazole derivatives include:

-

Development of novel synthetic methodologies for regioselective preparation

-

Investigation of structure-activity relationships for biological applications

-

Exploration of catalytic applications in organic synthesis

-

Study of coordination chemistry with various metal ions

These research areas highlight the continuing interest in pyrazole derivatives and suggest potential directions for future investigations involving (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol.

Future Research Opportunities

Future research on (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol could explore several promising directions:

-

Systematic evaluation of its biological activities, including screening against various therapeutic targets

-

Development of improved synthetic methodologies for its preparation, focusing on regioselectivity and scalability

-

Investigation of its utility as a building block in the synthesis of more complex bioactive molecules

-

Exploration of its potential applications in material science, particularly in the development of functional materials

These research opportunities could expand our understanding of the compound's properties and applications, potentially leading to valuable discoveries in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume